CLN-081 is a novel, orally bioavailable, irreversible, small-molecule tyrosine kinase inhibitor (TKI) that demonstrates high selectivity for the epidermal growth factor receptor (EGFR) family of receptors. [ [], [] ] It is classified as a fourth-generation EGFR TKI specifically designed to target cancers driven by EGFR exon 20 insertion mutations, including those resistant to first- and second-generation EGFR TKIs. [ [], [] ] In preclinical studies, CLN-081 has shown promising antitumor activity against a broad spectrum of clinically relevant EGFR mutations, including exon 19 deletions, L858R, T790M, G719X, L861Q, and S768I, as well as the more challenging exon 20 insertion mutations. [ [], [] ]
The primary scientific research application of CLN-081 is in the preclinical and clinical investigation of its potential as a therapeutic agent for non-small cell lung cancer (NSCLC) driven by EGFR exon 20 insertion mutations. [ [], [], [], [], [], [], [], [], [], [], [], [], [] ]
TAS6417 is a novel small-molecule inhibitor specifically designed to target mutations in the epidermal growth factor receptor, particularly those associated with non-small cell lung cancer. This compound has gained attention due to its selective inhibition of epidermal growth factor receptor exon 20 insertion mutations, which are often resistant to conventional therapies. The development of TAS6417 addresses a significant unmet need in cancer treatment, as these mutations are linked to poor clinical outcomes.
TAS6417 was synthesized by Taiho Pharmaceutical Co., Ltd., located in Tsukuba, Japan. The compound has been evaluated in various preclinical studies to assess its efficacy and safety profile against different epidermal growth factor receptor mutations.
TAS6417 is classified as a tyrosine kinase inhibitor. It falls under the category of targeted cancer therapies that aim to inhibit specific molecular targets involved in tumor growth and progression.
The synthesis of TAS6417 involves several steps, utilizing advanced organic chemistry techniques. The compound's structure was confirmed using electrospray ionization mass spectrometry and nuclear magnetic resonance spectroscopy, ensuring high purity levels exceeding 99% as determined by high-performance liquid chromatography.
The synthetic route includes the formation of a core structure featuring 6-methyl-8,9-dihydropyrimido[5,4-b]indolizine. This design allows for effective binding within the adenosine triphosphate binding site of the epidermal growth factor receptor, facilitating selective inhibition of mutant forms while sparing wild-type receptors.
The chemical structure of TAS6417 includes a unique arrangement that enables it to fit snugly into the epidermal growth factor receptor's hinge region. The specific modifications made during synthesis enhance its binding affinity for mutant forms of the receptor.
The molecular formula and structural data indicate that TAS6417 is designed to interact with specific amino acid residues within the epidermal growth factor receptor, particularly cysteine at position 797, which is critical for its mechanism of action.
TAS6417 undergoes covalent modification reactions with the epidermal growth factor receptor, particularly targeting cysteine residues associated with exon 20 insertion mutations. This reaction is crucial for its inhibitory activity.
In vitro studies demonstrated that TAS6417 effectively inhibited phosphorylation of the epidermal growth factor receptor and downstream signaling pathways in cell lines expressing exon 20 insertion mutations. The compound's ability to induce apoptosis through caspase activation further underscores its potential therapeutic benefits.
TAS6417 exerts its effects by selectively binding to mutant forms of the epidermal growth factor receptor, leading to inhibition of its kinase activity. This selective inhibition prevents downstream signaling that promotes tumor cell proliferation and survival.
Preclinical studies have shown that TAS6417 inhibits cell viability in models expressing various exon 20 insertion mutations more effectively than in wild-type models. This selectivity is attributed to its design, which allows it to preferentially interact with mutated receptors.
TAS6417 is characterized by its solid-state form, which is stable under standard laboratory conditions. Its solubility profile has been evaluated in various solvents, indicating compatibility with formulations for oral administration.
The compound's chemical stability and reactivity have been assessed through various assays, confirming its potential for sustained activity against target mutations without significant degradation over time.
Pharmacokinetic studies conducted in animal models demonstrated favorable absorption and distribution characteristics, with effective plasma concentrations achieved following oral administration.
TAS6417 holds promise as a therapeutic agent for patients with non-small cell lung cancer harboring specific epidermal growth factor receptor mutations. Its development represents a significant advancement in targeted cancer therapies, particularly for those patients who have limited treatment options due to resistance mechanisms associated with conventional tyrosine kinase inhibitors.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2